N-BENZYL-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE
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Overview
Description
N-BENZYL-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of phenoxyacetamides, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenoxy Acetic Acid Derivative: The initial step involves the preparation of a phenoxy acetic acid derivative through the reaction of a substituted phenol with chloroacetic acid under basic conditions.
Sulfonamide Formation: The phenoxy acetic acid derivative is then reacted with an appropriate sulfonamide reagent, such as isopropylsulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide intermediate.
Benzylation: The final step involves the benzylation of the sulfonamide intermediate using benzyl chloride in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, potassium carbonate, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the benzyl and phenoxy groups can engage in hydrophobic interactions, leading to inhibition or modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamides: Compounds with similar phenoxy acetamide structures but different substituents.
Sulfonamides: Compounds containing the sulfonamide functional group.
Benzyl Derivatives: Compounds with benzyl groups attached to various functional groups.
Uniqueness
N-BENZYL-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14(2)21-26(23,24)17-9-10-18(15(3)11-17)25-13-19(22)20-12-16-7-5-4-6-8-16/h4-11,14,21H,12-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWELRNLDBTWNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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